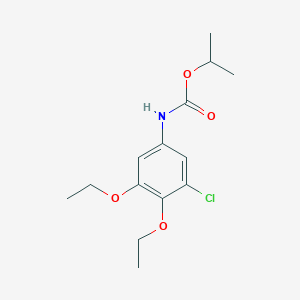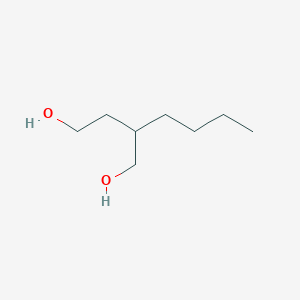
2-Butylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2-butyl-1,4-butanedione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-butyl-1,4-butanedione in a continuous flow reactor. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Butylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism by which 2-Butylbutane-1,4-diol exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups in the compound can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Another diol with a similar structure but without the butyl group.
2-Butyne-1,4-diol: Contains a triple bond between the second and third carbon atoms.
1,4-Butynediol: Similar to 2-Butyne-1,4-diol but with different reactivity due to the presence of the triple bond.
Uniqueness
2-Butylbutane-1,4-diol is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where other diols may not be suitable.
Properties
CAS No. |
80676-17-1 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-butylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-8(7-10)5-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
YIEIFUSLOJKTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


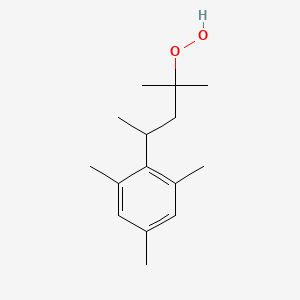
silane](/img/structure/B14416372.png)
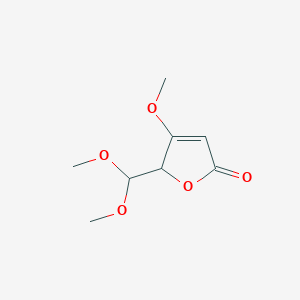
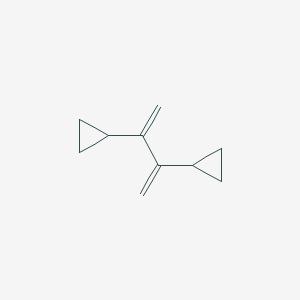
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
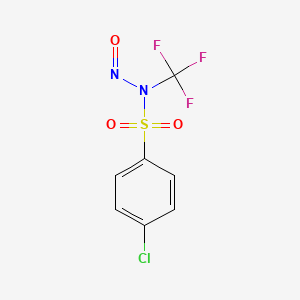
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
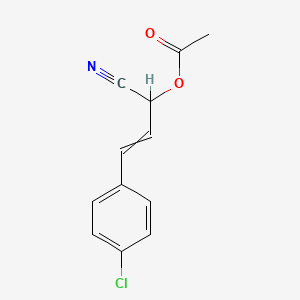
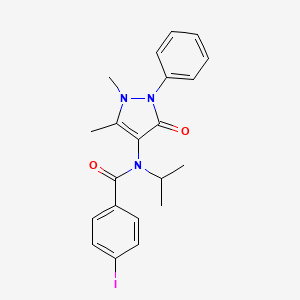
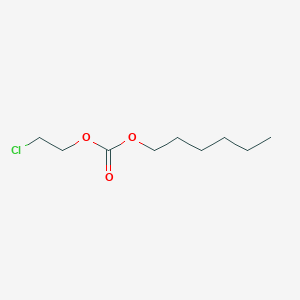

![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
